3,5-Dichloro-2-fluorobenzoic acid
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Overview
Description
Cephapirin is a first-generation cephalosporin antibiotic, commonly marketed under the trade name Cefadyl. It is used to treat bacterial infections and is effective against both gram-positive and gram-negative organisms . Cephapirin is available in injectable formulations and has applications in both human and veterinary medicine .
Mechanism of Action
Target of Action
3,5-Dichloro-2-fluorobenzoic acid is a synthetic compound that is used as an intermediate in the synthesis of various biologically active compounds It’s known that halogenated benzoic acid derivatives are valuable intermediates for the synthesis of medicines, including antibacterials .
Biochemical Pathways
Given its role as an intermediate in the synthesis of various biologically active compounds, it’s likely that this compound affects multiple biochemical pathways depending on the final product it’s used to synthesize .
Pharmacokinetics
It’s known that the compound is a powder at room temperature , which suggests that it could be administered orally and absorbed in the gastrointestinal tract
Result of Action
Given its role as an intermediate in the synthesis of various biologically active compounds, it’s likely that this compound has diverse effects depending on the final product it’s used to synthesize .
Action Environment
The action environment of this compound is likely to be influenced by various factors, including temperature, pH, and the presence of other compounds. For instance, the compound is stable at room temperature , suggesting that it might be less stable at higher temperatures
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can participate in various biochemical reactions . They can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially influence the interactions of 3,5-Dichloro-2-fluorobenzoic acid with enzymes, proteins, and other biomolecules.
Molecular Mechanism
It is known that benzylic halides, which are similar to this compound, can undergo SN1 or SN2 reactions . These reactions involve the formation of a carbocation, which can interact with other molecules in the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cephapirin is synthesized from 7-aminocephalosporanic acid (7-ACA). The synthetic route involves reacting 7-ACA with bromoacetyl chloride to form an amide, which is then displaced by 4-thiopyridine . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods: In industrial settings, cephapirin is produced using a one-pot method. This involves reacting acetyl bromide 7-ACA with 4-pyridinethiols in the presence of organic alkali to obtain cephapirin acid. The cephapirin acid is then converted to cephapirin benzathine by reacting it with dibezylethylenediamine diacetate .
Chemical Reactions Analysis
Types of Reactions: Cephapirin undergoes various chemical reactions, including:
Oxidation: Cephapirin can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert cephapirin to its corresponding amines.
Substitution: Cephapirin can undergo nucleophilic substitution reactions, particularly at the beta-lactam ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted cephalosporins .
Scientific Research Applications
Cephapirin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying beta-lactam antibiotics and their interactions with various reagents.
Biology: Employed in studies investigating bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Utilized in clinical research to evaluate its efficacy and safety in treating bacterial infections.
Industry: Applied in veterinary medicine, particularly in the treatment of mastitis in dairy cows.
Comparison with Similar Compounds
Cephalothin: Another first-generation cephalosporin with a similar spectrum of activity.
Cefazolin: A first-generation cephalosporin with a longer half-life and better tissue penetration.
Cefadroxil: An oral first-generation cephalosporin with similar antibacterial activity.
Uniqueness: Cephapirin is unique in its high affinity for penicillin-binding proteins and its effectiveness against both gram-positive and gram-negative bacteria. It is also used in veterinary medicine, particularly for treating mastitis in dairy cows, which is not a common application for other first-generation cephalosporins .
Properties
IUPAC Name |
3,5-dichloro-2-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFMZPUMZYDTSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.